

zerumbone toxicity and safety profile assessment

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Compound of Interest

Compound Name: Zerumbone

Cat. No.: B192701

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An In-depth Technical Guide on the Toxicity and Safety Profile of **Zerumbone**

Introduction

Zerumbone is a natural monocyclic sesquiterpenoid phytochemical primarily isolated from the rhizomes of the subtropical ginger, *Zingiber zerumbet* Smith[1][2][3][4]. It is a major bioactive component of this plant, which is commonly used in traditional medicine and as a condiment[5][6]. Extensive research has highlighted **zerumbone**'s diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities[7][8][9][10]. Its anti-cancer effects are attributed to its ability to induce apoptosis, inhibit tumor cell proliferation, and suppress angiogenesis by modulating various signaling pathways, such as NF- κ B[9][10][11][12].

Despite its promising therapeutic potential, a thorough assessment of its toxicity and safety profile is critical for its progression into clinical applications. This technical guide provides a comprehensive overview of the available toxicological data for **zerumbone**, covering acute, sub-acute, and sub-chronic toxicity, as well as its cytotoxicity and genotoxicity. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a resource for researchers, scientists, and drug development professionals.

Non-Clinical Toxicity Assessment

Acute, Sub-acute, and Sub-chronic Toxicity

Multiple studies in rodent models have been conducted to determine the toxicity of **zerumbone** following single and repeated-dose administrations. These studies generally indicate a low level of toxicity.

2.1.1 Acute Toxicity Acute toxicity studies are designed to evaluate the adverse effects occurring within a short time after the administration of a single high dose.

An acute toxicity study of a **zerumbone**-loaded nanostructured lipid carrier (ZER-NLC) in BALB/c mice showed no signs of toxicity or mortality at oral doses of 100 and 200 mg/kg over a 14-day observation period[13]. This suggests the 50% lethal dose (LD50) for this formulation is higher than 200 mg/kg[3][13][14]. In another study using female Sprague Dawley rats, the intraperitoneal (i.p.) LD50 of **zerumbone** was determined to be 1.84 g/kg[2]. A single i.p. injection of 500 mg/kg in ICR mice also produced no mortality or clinical signs of toxicity[4][7]. Furthermore, a study on an ethanol extract of Zingiber zerumbet found the oral LD50 in Wistar rats to be greater than 15 g/kg[15].

2.1.2 Sub-acute and Sub-chronic Toxicity Sub-acute and sub-chronic studies involve repeated daily dosing over a period of 14 to 28 days to assess cumulative toxic effects.

A 14-day sub-acute study in female BALB/c mice with daily intraperitoneal (i.p.) injections of 20, 100, and 250 mg/kg of **zerumbone** did not cause significant changes in plasma Aspartate Aminotransferase (AST) levels or relative liver weight, indicating no cumulative hepatotoxicity[16][17][18]. Similarly, a 28-day study in mice with repeated i.p. doses of 5, 25, and 50 mg/kg showed no significant differences in general condition, body or organ weights, hematology, or serum biochemistry[4][7]. In a sub-chronic study, an ethanol extract of Zingiber zerumbet administered orally to Wistar rats at doses up to 3000 mg/kg for 28 days did not produce any toxic signs, establishing a no-observed-adverse-effect level (NOAEL) of 3000 mg/kg under the study's conditions[15].

Table 1: Summary of In Vivo Toxicity Studies

Study Type	Species /Model	Compound	Dosing Route	Dose(s)	Duration	Key Findings	Reference(s)
Acute	BALB/c Mice	Zerumbo ne-NLC	Oral	100, 200 mg/kg	14 Days	No toxicity or mortality; LD50 > 200 mg/kg.	[3] [13] [14]
Acute	Sprague Dawley Rats (Female)	Zerumbo ne	Intraperitoneal	100 - 3000 mg/kg	Single Dose	LD50 determined to be 1.84 g/kg.	[2]
Acute	ICR Mice	Zerumbo ne	Intraperitoneal	500 mg/kg	14 Days	No mortality or clinical signs of toxicity.	[4] [7]
Acute	Wistar Rats	Ethanol Extract of Z. zerumbet	Oral	15 g/kg	14 Days	No mortality or toxic signs; LD50 > 15 g/kg.	[15]
Sub-acute	BALB/c Mice (Female)	Zerumbo ne	Intraperitoneal	20, 100, 250 mg/kg	14 Days	No significant changes in AST or liver weight.	[16] [17] [18]
Sub-chronic	Mice	Zerumbo ne	Intraperitoneal	5, 25, 50 mg/kg	28 Days	No significant	[4] [7]

						t changes in hematolo gy, serum biochemi stry, or histology.
						No treatment -related changes observed ; NOAEL > 3000 mg/kg.
Sub- chronic	Wistar Rats	Ethanol Extract of Z. zerumbet	Oral	1000, 2000, 3000 mg/kg	28 Days	[15]

Cytotoxicity Assessment

The cytotoxic effects of **zerumbone** have been extensively evaluated in vitro against a wide range of cancer cell lines, where it often shows selective toxicity towards malignant cells compared to normal cells[7]. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Zerumbone has demonstrated potent cytotoxic activity against liver cancer (HepG2), cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), and glioblastoma (U-87 MG) cell lines[11][19][20]. For instance, the IC50 for HepG2 cells was reported to be 6.20 µg/mL and 3.45 µg/mL in separate studies[11][21]. In contrast, **zerumbone** was found to be less effective towards non-malignant Chang Liver cells (IC50 > 10 µg/ml) and Madin-Darby Bovine Kidney (MDBK) cells (IC50 = 10.02 µg/ml), highlighting its potential as a cytoselective agent[21].

Table 2: Summary of In Vitro Cytotoxicity (IC50) Data

Cell Line	Cancer Type	IC50 Value	Reference(s)
HepG2	Liver Cancer	6.20 µg/mL	[11]
HepG2	Liver Cancer	3.45 µg/mL	[21]
HeLa	Cervical Cancer	6.4 µg/mL	[11]
HeLa	Cervical Cancer	11.3 µM (2.5 µg/mL)	[22]
MCF-7	Breast Cancer	23.0 µg/mL	[11]
MCF-7	Breast Cancer	126.7 µg/mL	[23]
MDA-MB-231	Breast Cancer	24.3 µg/mL	[11]
U-87 MG	Glioblastoma	130 µM (48h)	[24]
CHO	Chinese Hamster Ovary	20.8 µM	[1][6]
Chang Liver	Non-malignant Liver	> 10 µg/mL	[21]
MDBK	Non-malignant Kidney	10.02 µg/mL	[21]
Primary Astrocytes	Normal Brain Cells	> 200 µM	[24]

Genotoxicity Assessment

Genotoxicity studies are crucial for assessing a compound's potential to damage genetic material. The genotoxic profile of **zerumbone** has been evaluated using several standard assays.

In the bacterial reverse mutation assay (Ames test), **zerumbone** did not induce mutational changes in Salmonella Typhimurium strain TA100, either with or without S9 metabolic activation, suggesting it is not a point mutagen[1][6].

However, studies on mammalian cells have produced mixed results. In Chinese Hamster Ovary (CHO) cells, **zerumbone** significantly increased the frequency of chromosomal aberrations (CAs) and micronuclei (MN) in a dose-dependent manner[1][6]. The observed aberrations included chromatid and chromosome breaks, gaps, dicentrics, and ring chromosomes[6]. Conversely, a study using cultured human peripheral blood lymphocytes (PBL) found that while

zerumbone induced a dose-dependent increase in MN formation, it was not considered clastogenic in the chromosomal aberrations assay when compared to the control[5][22]. The overall conclusion from this study was that **zerumbone** is cytotoxic but not significantly clastogenic in human PBLs[5][22].

Table 3: Summary of Genotoxicity Studies

Assay	Test System	Metabolic Activation	Concentration(s)	Result	Reference(s)
Ames Test	S. Typhimurium TA100	With & Without S9	Not Specified	Negative	[1][6]
Chromosomal Aberration	CHO Cells	Without	5.0 - 80.0 μ M	Positive (Dose-dependent increase)	[6]
Micronucleus Test	CHO Cells	Without	2.5 - 80 μ M	Positive (Dose-dependent increase)	[1][6]
Chromosomal Aberration	Human PBLs	Not Specified	10, 20, 40, 80 μ M	Negative (Not statistically significant)	[5][22]
Micronucleus Test	Human PBLs	Not Specified	10, 20, 40, 80 μ M	Positive (Dose-dependent increase)	[5][22]

Key Experimental Protocols

In Vivo Acute Oral Toxicity (BALB/c Mice)

- Test System: BALB/c mice.
- Test Substance: **Zerumbone**-Loaded Nanostructured Lipid Carrier (ZER-NLC).

- Administration: Single oral gavage.
- Dosage: 100 and 200 mg/kg. Control groups received water or olive oil.
- Observation Period: 14 days.
- Parameters Monitored: Clinical and behavioral abnormalities, toxicological symptoms, feed consumption, gross appearance, mortality.
- Post-Mortem Analysis: Histological assessment of liver, kidney, heart, lung, spleen, and brain. Determination of serum biochemical parameters and total haemogram. Bone marrow examination for cellular morphology.
- Reference:[[13](#)]

In Vitro Genotoxicity - Chromosomal Aberration Assay (CHO Cells)

- Test System: Chinese Hamster Ovary (CHO) cells.
- Test Substance: **Zerumbone**.
- Methodology:
 - CHO cells are cultured to reach approximately 50% confluency.
 - Cells are treated with various concentrations of **zerumbone** (e.g., 5.0 to 80.0 μ M) and negative/positive controls for a specified duration.
 - A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
 - Cells are harvested, treated with a hypotonic solution, and fixed.
 - The cell suspension is dropped onto clean glass slides, air-dried, and stained (e.g., with Giemsa).

- Metaphase spreads are scored under a microscope for structural and numerical chromosomal aberrations.
- Reference:[6]

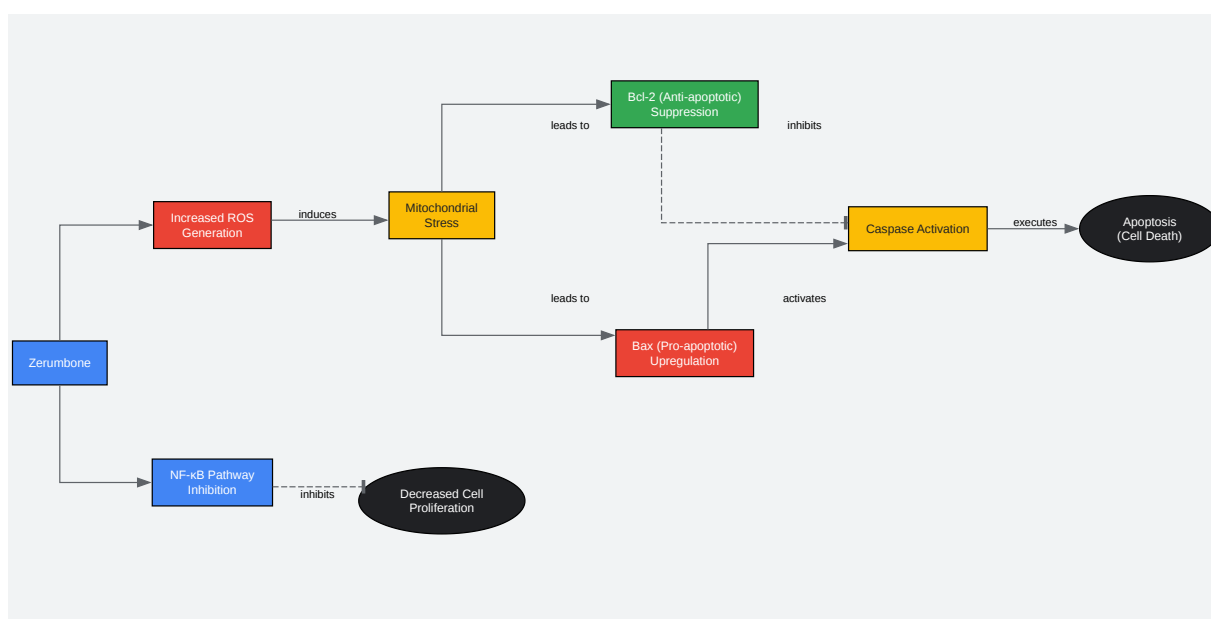
In Vitro Cytotoxicity - MTT Assay

- Test System: Adherent cancer cells (e.g., U-87 MG, HepG2) or normal cells.
- Principle: Measures cell viability based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
- Methodology:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of **zerumbone**. Control wells contain medium with vehicle (e.g., DMSO).
 - Plates are incubated for a set period (e.g., 24 or 48 hours).
 - MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
 - The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 - Cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined.
- Reference:[1][6][23][24]

Visualization of Pathways and Workflows

Zerumbone-Induced Cytotoxicity Pathway

Zerumbone induces cytotoxicity in cancer cells primarily through the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and triggers apoptotic signaling cascades[8][20][25]. This involves the modulation of the Bax/Bcl-2 protein ratio and can involve the NF- κ B pathway[9][11][20].

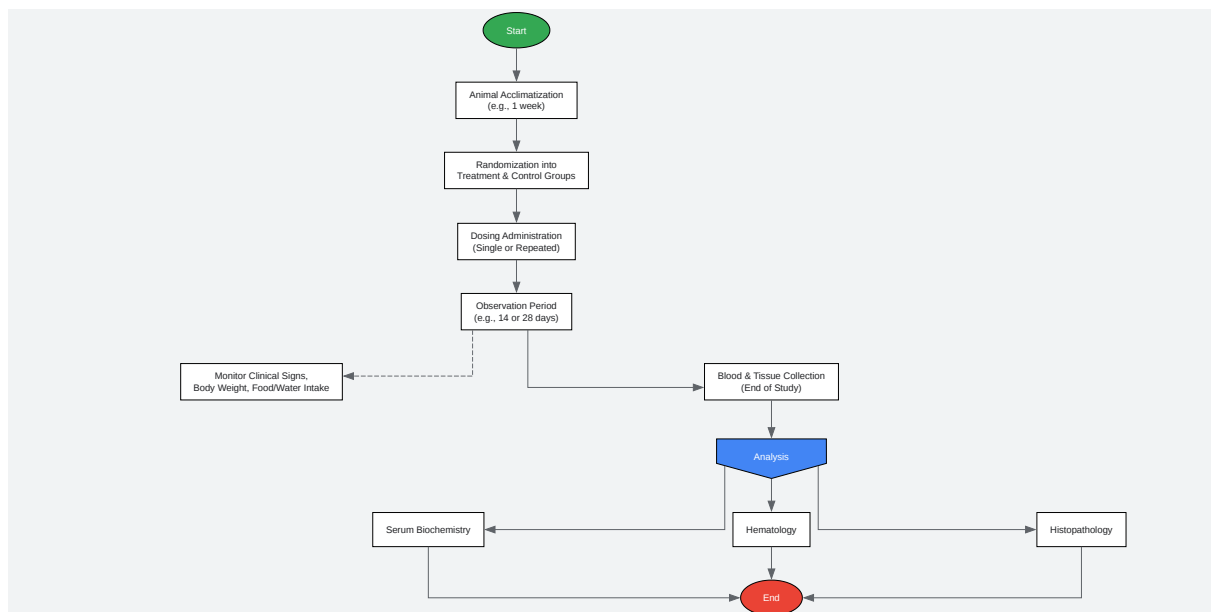


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Zerumbone's primary mechanism of inducing apoptosis in cancer cells.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a generalized workflow for an in vivo acute or sub-chronic toxicity study, based on the protocols described in the literature.



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Generalized workflow for an in vivo rodent toxicity study.

Clinical Safety and Future Prospects

To date, there is a significant lack of clinical trial data on the safety and efficacy of **zerumbone** in humans[11][26]. Most of the research is confined to in vitro and in vivo preclinical models[11]. One of the few documented clinical studies involved an inclusion complex of **zerumbone** with hydroxypropyl- β -cyclodextrin for treating gastritis, where a 20 μ M dose was reported to be safe and effective[14].

The limitations in clinical studies may be due to **zerumbone**'s poor aqueous solubility and low oral bioavailability, which are significant hurdles for drug development[14]. Future research should focus not only on further elucidating its mechanisms of action but also on developing novel formulations, such as nanostructured lipid carriers, to improve its pharmacokinetic

properties[11][14]. Comprehensive, well-designed clinical trials are essential to validate its therapeutic application and establish a definitive safety profile in humans[9][10].

Conclusion

The extensive body of preclinical evidence suggests that **zerumbone** has a favorable safety profile. In vivo studies in rodents indicate a high LD50 and a high NOAEL in sub-chronic oral administration, with minimal adverse effects on vital organs, hematology, or serum biochemistry at therapeutically relevant doses[4][15]. While **zerumbone** exhibits potent and selective cytotoxicity against various cancer cell lines, its genotoxic potential requires further clarification, as it induces chromosomal damage in some mammalian cell lines but appears non-mutagenic in the Ames test[1][6][22]. The primary mechanism of its anti-cancer action involves the induction of oxidative stress-mediated apoptosis[20]. Despite these promising preclinical findings, the lack of human clinical trial data remains a critical gap. Future efforts must bridge this translational gap to harness the full therapeutic potential of **zerumbone**.

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